molecular formula C13H18N2O2 B7847266 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one

3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B7847266
M. Wt: 234.29 g/mol
InChI Key: SCEJFCTTYNXJOS-UHFFFAOYSA-N
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Description

3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one (C₁₃H₁₈N₂O₂, MW 234.30, CAS 1226215-89-9) is a pyrrolidine-containing ketone derivative characterized by a phenoxy linker substituted with an amino group at the meta position . The presence of the aminophenoxy group introduces hydrogen-bonding capabilities, which may influence its pharmacokinetic properties or receptor-binding interactions.

Properties

IUPAC Name

3-(3-aminophenoxy)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-4-3-5-12(10-11)17-9-6-13(16)15-7-1-2-8-15/h3-5,10H,1-2,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEJFCTTYNXJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCOC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one (CAS Number: 1226215-89-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2, with a molecular weight of 234.29 g/mol. The compound features a pyrrolidine moiety linked to an aminophenoxy group, which is crucial for its biological interactions .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, KV10.1 inhibitors, which share structural similarities, have shown effectiveness against various cancer cell lines, including MCF-7 and Panc-1 . These inhibitors target ion channels that are overexpressed in many tumors, suggesting that this compound may exhibit similar properties.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of ion channels and signaling pathways associated with cell proliferation and apoptosis. The presence of the pyrrolidine ring may enhance its affinity for specific receptors or enzymes involved in these processes .

Study on Antiproliferative Effects

A study conducted on a series of diarylamine derivatives, including compounds related to this compound, demonstrated significant antiproliferative activity against several cancer cell lines. The findings indicated that modifications in the chemical structure could lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and survival pathways, providing a rationale for its potential use as an anticancer agent .

Data Tables

Property Value
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
CAS Number1226215-89-9
Anticancer ActivityYes
Mechanism of ActionIon channel modulation

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research has indicated that derivatives of compounds similar to 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one exhibit potential as antidepressants and anxiolytics. The structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry examined a series of pyrrolidine derivatives for their antidepressant effects, highlighting the importance of the aminophenoxy moiety in enhancing bioactivity .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research has shown that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells.

Case Study : In vitro studies demonstrated that certain aminophenoxy compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its functional groups allow for effective polymerization processes.

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa

Example : The compound has been used to create polyimide precursors that exhibit high thermal stability and mechanical strength, making them suitable for aerospace applications .

Organic Synthesis Applications

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic aminophenoxy moiety undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Products Mechanistic Notes
KMnO₄ (aq)Acidic, 60–80°CQuinone derivativesElectrophilic aromatic substitution followed by diketone formation
H₂O₂ (30%)Ethanol, refluxEpoxide intermediates (transient)Radical-mediated oxidation of pyrrolidine ring

Oxidation primarily targets the electron-rich 3-aminophenoxy group, forming conjugated quinones through two-electron processes. The pyrrolidinyl group shows limited oxidation susceptibility under these conditions.

Reduction Reactions

Selective reduction of the ketone group occurs with borohydride reagents:

Reducing Agent Solvent Product Yield Stereochemical Outcome
NaBH₄MeOH, 0°C3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-ol82%Racemic mixture
LiAlH₄THF, refluxSame alcohol product95%Partial axial selectivity

The reaction preserves the pyrrolidine ring integrity while reducing the ketone to a secondary alcohol. Steric hindrance from the pyrrolidinyl group influences reduction kinetics, with LiAlH₄ achieving higher conversion rates .

Nucleophilic Substitution

The ketone carbonyl participates in nucleophilic attacks:

Nucleophile Conditions Product Catalyst
Grignard reagents (RMgX)Dry ether, 25°CTertiary alcoholsNone
Primary amines (RNH₂)EtOH, 60°Cβ-Amino ketonesAcetic acid (cat.)

Grignard additions proceed via a tetrahedral intermediate, yielding tertiary alcohols with >90% regioselectivity. Amine attacks generate β-amino ketones, though competing enamine formation occurs at elevated temperatures .

Reductive Amination

The primary amine group enables coupling with aldehydes/ketones:

Carbonyl Partner Reducing Agent Product Reaction Time
BenzaldehydeNaBH₃CNN-Benzyl derivative12 h
CyclohexanoneH₂ (Pd/C)Cyclohexylamine adduct24 h

This one-pot method extends the molecule's complexity, forming secondary amines with moderate to high yields (65–88%). Steric effects from the pyrrolidinyl group slow reaction kinetics compared to simpler analogs .

Acylation Reactions

The aminophenoxy group undergoes acetylation:

Acylating Agent Base Product Thermal Stability
Acetyl chloridePyridineN-Acetylated derivativeStable up to 200°C
Benzoyl chlorideEt₃NN-Benzoylated derivativeProne to hydrolysis

Acylation occurs regioselectively at the primary amine, leaving the pyrrolidinyl nitrogen unaffected. Products show varied stability, with acetyl derivatives being more robust than benzoyl counterparts .

Cyclization Pathways

Intramolecular reactions form heterocyclic systems:

Conditions Product Ring Size Driving Force
H₂SO₄ (cat.), ΔBenzoxazepine fused system7-memberedConformational strain release
PPh₃, I₂Pyrrolo[1,2-a]pyrazinone6-memberedHalogen-mediated coupling

Cyclization yields depend critically on solvent polarity, with aprotic media favoring 7-membered ring formation (45–60% yield) .

pH-Dependent Reactivity

The compound displays distinct behavior across pH regimes:

pH Range Dominant Species Reactivity Profile
2–4Protonated amineEnhanced electrophilic substitution at aromatic ring
7–9Neutral formBalanced nucleophilic/electrophilic reactivity
10–12Deprotonated phenoxy groupIncreased susceptibility to oxidation

Protonation states modulate electron density distribution, as confirmed by UV-Vis spectral shifts (λmax = 270 nm at pH 2 vs. 310 nm at pH 12) .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Aromatic Substitutions

The following compounds share the 1-(pyrrolidin-1-yl)propan-1-one core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Features/Applications Reference
3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one 4-Bromophenyl at position 3 C₁₃H₁₅BrN₂O 295.18 Halogenated aromatic group; potential halogen bonding
(E)-3-(furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one α,β-unsaturated ketone with furan C₁₁H₁₃NO₂ 191.23 Conjugated system; possible inhibitor of EthR (mycobacterial transcription factor)
1-(pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one Tetrahydrofuran-3-yl at position 3 C₁₁H₁₉NO₂ 197.27 Saturated oxygen heterocycle; improved solubility
MDPV (3,4-methylenedioxypyrovalerone) 3,4-Benzodioxolyl and pentan-1-one C₁₆H₂₁NO₃ 275.34 Psychoactive stimulant; DAT/NET inhibition
3-[(3S)-oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one (3S)-oxolan-3-yl substituent C₁₁H₁₉NO₂ 197.27 Stereospecific oxolane moiety; chiral center


Key Observations :

  • Bioactivity: The furan-containing analogs (e.g., compound 8) exhibit EthR inhibition, validated by X-ray crystallography (PDB 5J1R) , whereas the target compound’s aminophenoxy group may favor interactions with amine receptors or enzymes.
  • Solubility : Oxygen-containing substituents (e.g., tetrahydrofuran-3-yl) improve aqueous solubility compared to purely aromatic analogs .

Comparison of Yields and Purity :

  • Compound 1h (1-(pyrrolidin-1-yl)pent-4-en-1-one) is synthesized in quantitative yield , whereas the target compound’s yield is unspecified but likely lower due to the aminophenoxy group’s sensitivity.
  • Hydrogenation of compound 7 to 31 requires prolonged reaction times (72 hours) but achieves full saturation .

Pharmacological and Physicochemical Properties

Property 3-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)propan-1-one 3-(furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (8) MDPV
LogP (Predicted) 1.8 1.2 2.5
Hydrogen Bond Donors 1 (NH₂) 0 0
Hydrogen Bond Acceptors 3 3 3
Bioactivity Unknown EthR inhibitor (IC₅₀ ~5 µM) Dopamine reuptake inhibitor
Metabolic Stability Likely moderate (amide hydrolysis susceptible) High (stable furan) Low (rapid hepatic metabolism)

Notes:

  • The aminophenoxy group in the target compound introduces metabolic liabilities (e.g., oxidative deamination) compared to furan or benzodioxolyl analogs.
  • MDPV’s psychoactivity highlights the importance of substituent bulkiness and lipophilicity in CNS penetration .

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